Cas no 4965-26-8 (5-Nitrobenzobthiophene)

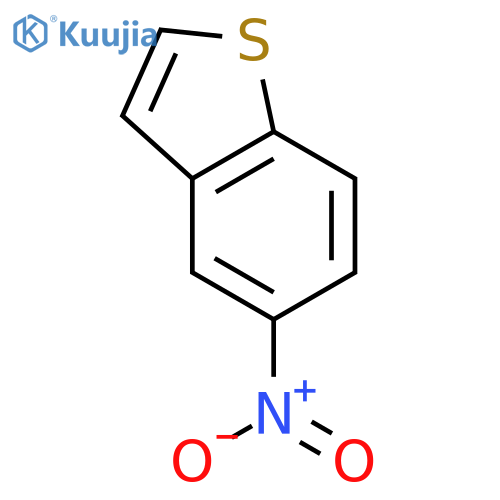

5-Nitrobenzobthiophene structure

商品名:5-Nitrobenzobthiophene

5-Nitrobenzobthiophene 化学的及び物理的性質

名前と識別子

-

- 5-Nitrobenzo[b]thiophene

- 5-nitro-1-benzothiophene

- 5-Nitrobenzothiophene

- Thianaphthene,5-nitro- (5CI)

- Benzo[b]thiophene, 5-nitro-

- AK126584

- 5-Nitrobenzo(b)thiophene

- zlchem 652

- Benzo[b]thiophene,5-nitro-

- ZLD0102

- NOVKHIQVXQKSRL-UHFFFAOYSA-N

- FCH843115

- RP03153

- AX8005789

- Y9213

- ST24044924

- A827782

- 965N268

- AMY13392

- DS-2897

- EN300-111839

- MFCD01159605

- CS-W006433

- AKOS006277594

- FT-0601190

- 5-nitrobenzothiophene;5-Nitrobenzo[b]thiophene

- DTXSID00497153

- F31192

- 4965-26-8

- SY042673

- Z1198156403

- SCHEMBL827323

- J-517874

- DB-007097

- 5-Nitrobenzobthiophene

-

- MDL: MFCD01159605

- インチ: 1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H

- InChIKey: NOVKHIQVXQKSRL-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 179.00400

- どういたいしつりょう: 179.00409958g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 74.1

じっけんとくせい

- 密度みつど: 1.43

- ゆうかいてん: 147-149°C

- 屈折率: 1.71

- PSA: 74.06000

- LogP: 3.33270

5-Nitrobenzobthiophene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

5-Nitrobenzobthiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitrobenzobthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR280-50mg |

5-Nitrobenzobthiophene |

4965-26-8 | 97% | 50mg |

54.0CNY | 2021-07-12 | |

| Enamine | EN300-111839-0.1g |

5-nitro-1-benzothiophene |

4965-26-8 | 95.0% | 0.1g |

$19.0 | 2025-02-21 | |

| Enamine | EN300-111839-0.5g |

5-nitro-1-benzothiophene |

4965-26-8 | 95.0% | 0.5g |

$19.0 | 2025-02-21 | |

| Enamine | EN300-111839-0.25g |

5-nitro-1-benzothiophene |

4965-26-8 | 95.0% | 0.25g |

$19.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064210-10g |

5-Nitrobenzo[b]thiophene |

4965-26-8 | 98% | 10g |

¥1066.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064210-250mg |

5-Nitrobenzo[b]thiophene |

4965-26-8 | 98% | 250mg |

¥96.00 | 2024-05-11 | |

| Enamine | EN300-111839-2.5g |

5-nitro-1-benzothiophene |

4965-26-8 | 95.0% | 2.5g |

$30.0 | 2025-02-21 | |

| Ambeed | A237116-250mg |

5-Nitrobenzo[b]thiophene |

4965-26-8 | 97% | 250mg |

$12.0 | 2025-02-25 | |

| ChemScence | CS-W006433-250mg |

5-Nitrobenzo[b]thiophene |

4965-26-8 | ≥98.0% | 250mg |

$40.0 | 2022-04-27 | |

| TRC | N495033-500mg |

5-Nitrobenzo[b]thiophene |

4965-26-8 | 500mg |

$ 160.00 | 2022-06-03 |

5-Nitrobenzobthiophene 関連文献

-

Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814

4965-26-8 (5-Nitrobenzobthiophene) 関連製品

- 95-15-8(Thianaftene)

- 10133-34-3(4-Nitrobenzo[b]thiophene)

- 6639-36-7(2-Nitrodibenzothiophene)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4965-26-8)5-Nitrobenzobthiophene

清らかである:99%/99%

はかる:10g/25g

価格 ($):156.0/389.0